molecular formula C16H26 B1599080 1,11-Hexadecadiyne CAS No. 71673-32-0

1,11-Hexadecadiyne

Cat. No.: B1599080
CAS No.: 71673-32-0
M. Wt: 218.38 g/mol
InChI Key: GRDDITZXHDRNNP-UHFFFAOYSA-N
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Description

1,11-Hexadecadiyne is an organic compound with the molecular formula C₁₆H₂₆ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the first and eleventh positions of a sixteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,11-Hexadecadiyne can be synthesized through several methods, including:

    Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium or copper catalysts under specific conditions. For example, the reaction between 1-bromo-1-decyne and 1-decyne in the presence of a palladium catalyst can yield this compound.

    Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. For instance, the reaction of 1,11-dibromohexadecane with a strong base like potassium tert-butoxide can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkyne coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,11-Hexadecadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield hexadecane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bonds react with nucleophiles to form substituted alkynes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable hydrogenation catalysts.

    Substitution: Nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Hexadecane.

    Substitution: Substituted alkynes with various functional groups.

Scientific Research Applications

1,11-Hexadecadiyne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties. It has shown activity against Staphylococcus aureus and other pathogens.

    Medicine: Explored for its antidiabetic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,11-Hexadecadiyne involves its interaction with biological targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antidiabetic effects are linked to its modulation of glucose metabolism and insulin signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,9-Decadiyne: A shorter alkyne with similar structural properties but different reactivity and applications.

    1,13-Octadecadiyne: A longer alkyne with comparable chemical behavior but distinct physical properties.

    1,7-Octadiyne: Another alkyne with a shorter carbon chain and different reactivity.

Uniqueness of 1,11-Hexadecadiyne

This compound is unique due to its specific carbon chain length and the position of its triple bonds, which confer distinct chemical and physical properties

Properties

IUPAC Name

hexadeca-1,11-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-9,11,13-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDDITZXHDRNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072405
Record name 1,11-Hexadecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71673-32-0
Record name 1,11-Hexadecadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71673-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,11-Hexadecadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071673320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,11-Hexadecadiyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,11-Hexadecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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